molecular formula C11H14F3N3 B1401695 N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine CAS No. 1779124-06-9

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine

Cat. No. B1401695
M. Wt: 245.24 g/mol
InChI Key: FTJBKSWKNJSCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, also known as PF-06447475, is a small molecule inhibitor that has been developed for use in scientific research. The compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In

Mechanism Of Action

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is a selective inhibitor of the enzyme TRPA1, which is involved in the regulation of pain and inflammation. The compound binds to the TRPA1 receptor and blocks its activity, thereby reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to be highly selective for TRPA1, with minimal activity against other related receptors.

Biochemical And Physiological Effects

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in preclinical models, and has also been shown to reduce the activity of TRPA1 in vitro. In addition, N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have minimal off-target effects, indicating that it is a highly selective inhibitor of TRPA1.

Advantages And Limitations For Lab Experiments

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has a number of advantages for use in lab experiments. The compound is highly selective for TRPA1, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. In addition, the compound has been shown to be effective in preclinical models of pain and inflammation, which suggests that it may have potential therapeutic applications. However, there are also limitations to the use of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine in lab experiments. The compound is relatively expensive, which may limit its use in some research settings. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine. One area of research is the further characterization of the compound's mechanism of action. This could involve studies to identify the precise binding site of the compound on the TRPA1 receptor, as well as studies to investigate the downstream effects of TRPA1 inhibition. Another area of research is the development of new therapeutic applications for the compound. This could involve testing the compound in clinical trials to determine its safety and efficacy in humans, as well as exploring its potential applications in other inflammatory conditions. Finally, there is a need for further studies to optimize the synthesis method for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, with the goal of reducing the cost and improving the yield of the compound.

Scientific Research Applications

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have potential therapeutic applications in the treatment of pain and inflammation. The compound has been tested in preclinical models of pain and has been shown to be effective in reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has also been shown to have potential applications in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. In addition, the compound has been tested in animal models of cancer and has been shown to have potential as an anti-cancer agent.

properties

IUPAC Name

N-piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)10-9(5-4-6-15-10)16-17-7-2-1-3-8-17/h4-6,16H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBKSWKNJSCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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